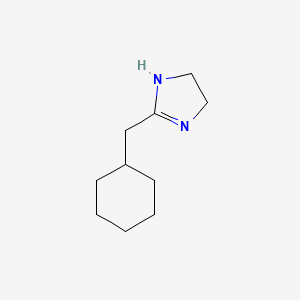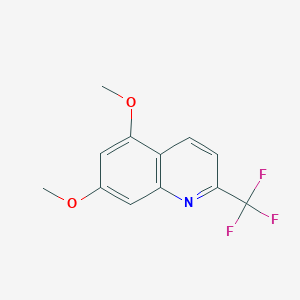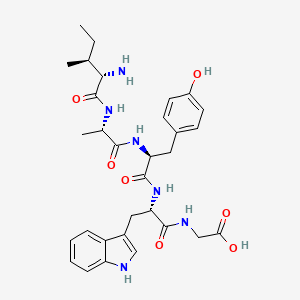![molecular formula C16H21N3O5 B12552851 2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine CAS No. 188949-29-3](/img/structure/B12552851.png)
2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside that is a key component of RNA. The modification at the 3-position with a 2-hydroxyphenylmethyl group and the reduction at the 2’-position make this compound unique and potentially useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the 2-Hydroxyphenylmethyl Group: The 2-hydroxyphenylmethyl group is introduced through a series of reactions, including halogenation and nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
科学的研究の応用
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may target specific enzymes or pathways involved in DNA and RNA synthesis, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Cytidine: The parent nucleoside, which is a key component of RNA.
2’-Deoxycytidine: A related compound lacking the 2-hydroxyphenylmethyl group.
3’-Deoxycytidine: Another analog with a different modification.
Uniqueness
2’-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine is unique due to the specific modification at the 3-position and the reduction at the 2’-position. These structural changes can confer different biological activities and chemical reactivity compared to other nucleoside analogs.
特性
CAS番号 |
188949-29-3 |
|---|---|
分子式 |
C16H21N3O5 |
分子量 |
335.35 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(2-hydroxyphenyl)methyl]-4H-pyrimidin-2-one |
InChI |
InChI=1S/C16H21N3O5/c17-14-5-6-18(15-7-12(22)13(9-20)24-15)16(23)19(14)8-10-3-1-2-4-11(10)21/h1-6,12-15,20-22H,7-9,17H2/t12-,13+,14?,15+/m0/s1 |
InChIキー |
RKWQKGWQHXVZIY-MCBWDKPDSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(N(C2=O)CC3=CC=CC=C3O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


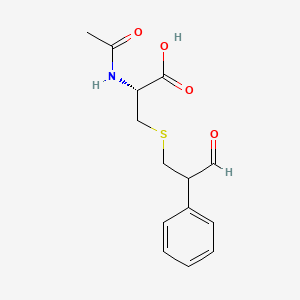
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
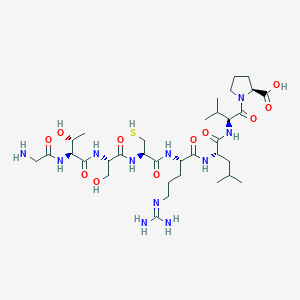
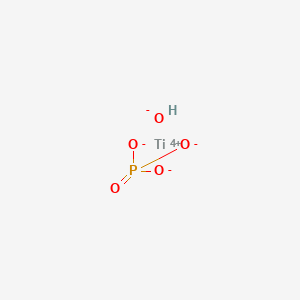
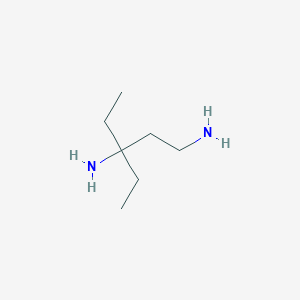
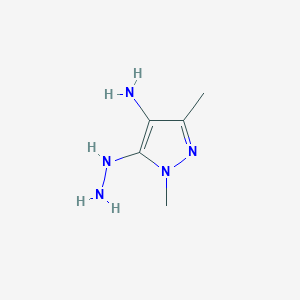
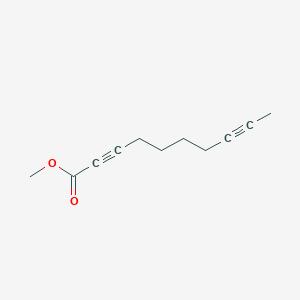
![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
